molecular formula C7H10O3 B13011572 Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 89921-52-8

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13011572
CAS No.: 89921-52-8
M. Wt: 142.15 g/mol
InChI Key: GXZWDGVVQCYWMR-UHFFFAOYSA-N
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Description

Bicyclic Framework Topological Characterization

The compound’s core structure consists of a bicyclo[3.1.0]hexane system fused with an oxygen-containing heterocycle (oxirane). The bicyclo[3.1.0] designation specifies a tricyclic framework comprising:

  • Two fused rings : A three-membered oxirane ring (positions 1–2–3) and a five-membered cyclopentane ring (positions 1–4–5–6–3).
  • Bridgehead carbons : Carbon atoms 1 and 3 serve as bridgeheads connecting the two rings, with bridge sizes of 3, 1, and 0 atoms.
  • Oxabicyclic topology : The oxygen atom occupies position 2 in the oxirane ring, creating a strained epoxide-like geometry.

The methyl ester group (-COOCH₃) attaches to carbon 6, positioned on the cyclopentane ring opposite the oxygen atom. Computational models confirm a puckered cyclopentane ring (puckering amplitude ≈ 7°) and planar ester group, as evidenced by X-ray crystallography of analogous bicyclo[3.1.0]hexane derivatives.

Systematic IUPAC Nomenclature Derivation

The IUPAC name derives from hierarchical parent structure selection and substituent prioritization:

  • Parent bicyclic system : Bicyclo[3.1.0]hexane, numbered to minimize locants (Figure 1).
  • Heteroatom designation : The oxygen atom replaces carbon 2, yielding "2-oxabicyclo[3.1.0]hexane".
  • Ester substituent : The -COOCH₃ group at position 6 is denoted as "6-carboxylate," with "methyl" specifying the ester’s alkyl group.

Table 1: IUPAC Nomenclature Breakdown

Component Description Source Locant
Parent structure Bicyclo[3.1.0]hexane 1, 2
Heteroatom substitution Oxygen at position 2 1
Substituent Methyl ester at position 6 1, 4

This systematic approach ensures unambiguous identification, distinguishing it from regioisomers like methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate.

Comparative Analysis of Alternative Naming Conventions

Non-IUPAC naming systems and databases employ varying conventions:

  • CAS Registry : 89921-52-8 (this compound) vs. 365996-95-8 (methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate).
  • Synonym-based labels : "Methyl rel-(1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate" emphasizes relative stereochemistry.
  • Functional group prioritization : Some databases list the ester first (e.g., "methyl carboxylate" vs. "oxabicyclo" parent).

Table 2: Comparative Nomenclature Examples

System Name Key Difference
IUPAC This compound Parent structure-first
CAS 89921-52-8 Registry number prioritization
Common Synonyms rel-(1S,5S,6S) isomer Stereochemical descriptor

Divergences arise from differing priorities: IUPAC emphasizes structural hierarchy, while CAS uses unique identifiers.

Stereochemical Considerations in Molecular Representation

The bicyclo[3.1.0]hexane system introduces three stereogenic centers (C1, C5, C6), creating potential for eight stereoisomers. However, the compound’s specific configuration depends on synthetic pathways:

  • Relative stereochemistry : The PubChem entry specifies "rel-(1S,5S,6S)," indicating relative configuration without absolute stereochemical assignment.
  • Bridgehead geometry : The fused rings enforce a cis junction at C1 and C3, constraining ring puckering.
  • Ester group orientation : The methyl ester adopts an equatorial position on the cyclopentane ring, minimizing steric clash with the oxirane oxygen.

X-ray studies of analogous bicyclo[3.1.0]hexane nucleosides reveal planar cyclopentane rings (puckering amplitude ≈ 7°) and syn/anti base orientations influenced by bridgehead stereochemistry. For this compound, molecular modeling predicts a pseudorotationally locked conformation with χ (glycosidic torsion angle) ≈ −120°, favoring antiperiplanar ester-oxygen alignment.

Properties

IUPAC Name

methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZWDGVVQCYWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30527836
Record name Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89921-52-8
Record name Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclopropanation via Epoxide Opening (Lewis Acid Mediated)

One of the most established methods for synthesizing methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate involves an intramolecular cyclopropanation reaction starting from a protected epoxide intermediate. This method is characterized by the following steps:

  • Starting Material: A mono-protected bicyclic diol or epoxide precursor
  • Reagents:
    • Lewis acids such as triethylaluminum (Et3Al), titanium isopropoxide (Ti(OiPr)4), aluminum isopropoxide (Al(OiPr)3), BF3 etherate, or scandium triflate (Sc(OTf)3)
    • Strong bases like lithium hexamethyldisilazide (LiHMDS)
  • Conditions:
    • Low temperatures, typically between -80°C and -20°C, with a preferred temperature around -60°C
    • Reaction times from 0.5 to 6 hours, commonly about 1 hour
  • Mechanism:
    • The Lewis acid activates the epoxide, facilitating intramolecular nucleophilic attack and cyclopropanation to form the bicyclic ring system
  • Outcome:
    • High diastereoselectivity and stereochemical control, yielding the desired bicyclic ester in good yield
  • Workup:
    • Extraction, washing with aqueous bicarbonate and brine, drying over sodium sulfate, and purification by bulb-to-bulb distillation or chromatography

This method is detailed in patent WO2005047215A2 and related literature, highlighting the importance of temperature control and choice of Lewis acid for optimal stereoselectivity and yield.

(3 + 2) Annulation of Cyclopropenes with Cyclopropylanilines

A more recent synthetic approach involves a convergent (3 + 2) annulation reaction:

  • Reactants: Cyclopropenes and cyclopropylanilines
  • Catalysts: Organic or iridium photoredox catalysts under blue LED irradiation
  • Advantages:
    • Access to bicyclo[3.1.0]hexane frameworks with all-carbon quaternary centers
    • High diastereoselectivity, especially with difluorocyclopropenes and removable substituents on cyclopropylanilines
  • Applications: Provides rapid access to complex bicyclic scaffolds useful in medicinal chemistry
  • Limitations: This method is more general for bicyclo[3.1.0]hexanes and may require further functional group transformations to obtain the methyl ester derivative specifically.

Cyclopropylmagnesium Carbenoid Addition

Another synthetic route involves the use of cyclopropylmagnesium carbenoids:

  • Method: Reaction of cyclopropylmagnesium reagents with suitable electrophiles to form the bicyclic system
  • Notes: This method is less detailed in the literature but is known to provide access to bicyclo[3.1.0]hexane derivatives including methyl esters.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Temperature Time Yield/Notes
Epoxide activation and cyclopropanation Et3Al, LiHMDS -60°C (range -80 to -20°C) 1 hour (0.5–6 h) High diastereoselectivity, stereoisomerically pure product
(3 + 2) Annulation Cyclopropenes, cyclopropylanilines, Ir photoredox catalyst, blue LED Ambient Variable Good yields, high diastereoselectivity, broad substrate scope
Cyclopropylmagnesium carbenoid addition Cyclopropylmagnesium reagent + electrophile Not specified Not specified Provides bicyclic esters, details limited

Research Findings and Optimization

  • Lewis Acid Selection: Titanium isopropoxide and triethylaluminum are preferred for their ability to promote intramolecular cyclopropanation with high stereocontrol.
  • Temperature Control: Maintaining low temperatures is critical to minimize side reactions and improve selectivity.
  • Reaction Time: Shorter reaction times (~1 hour) at optimal temperatures yield the best results.
  • Purification: Bulb-to-bulb distillation under reduced pressure is effective for isolating the ester as a yellow oil.
  • Stereochemistry: The methods yield stereochemically defined products, important for downstream applications in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Intramolecular cyclopropanation (Lewis acid mediated) Et3Al, LiHMDS, Ti(OiPr)4 -80 to -20°C, 0.5–6 h High stereoselectivity, well-established Requires low temperature, sensitive reagents
(3 + 2) Annulation of cyclopropenes Cyclopropenes, cyclopropylanilines, Ir catalyst, blue LED Ambient Rapid, broad substrate scope, high diastereoselectivity May need further functionalization to ester
Cyclopropylmagnesium carbenoid addition Cyclopropylmagnesium reagents Not specified Direct access to bicyclic esters Less detailed, possibly lower selectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

The synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods, often involving cyclization reactions of suitable precursors under controlled conditions. Common approaches include:

  • Cyclopropanation : Utilizing reagents like ruthenium(II) catalysts to facilitate the formation of the bicyclic structure from alpha-diazoacetates.
  • Acid-Catalyzed Reactions : Employing strong acids such as sulfuric acid or hydrochloric acid to promote cyclization processes.

Reaction Pathways

The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate to yield oxidized derivatives.
  • Reduction : Converting the ester group to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution at the ester group can lead to diverse derivatives depending on the nucleophile employed.

Applications in Scientific Research

This compound has shown promising applications in several areas of research:

Organic Chemistry

This compound serves as a valuable building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique bicyclic structure enables it to participate in various synthetic pathways, making it a crucial intermediate in the development of novel compounds .

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry, particularly regarding its biological activity against specific targets within biological systems. Studies have explored its interactions with enzymes and receptors, suggesting possibilities for drug development and therapeutic applications .

The compound has demonstrated significant biological activities, including:

  • Insecticidal Properties : Research has shown that derivatives exhibit high mortality rates against agricultural pests like Sitophilus zeamais, with effectiveness reaching up to 95% within 24 hours of application.
  • Antimicrobial Activity : Some studies report antimicrobial effects against various pathogens, indicating potential use in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies highlight the compound's efficacy and versatility:

Study TitleFindingsApplication Area
Study on Insecticidal ActivityHigh mortality (95.42%) against S. zeamaisPest Management
Synthesis and CharacterizationSuccessful synthesis with spectroscopic confirmationOrganic Chemistry
Pharmacological EvaluationPotential as a pharmaceutical intermediateMedicinal Chemistry

Mechanism of Action

The mechanism of action of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate with key analogs:

Compound Name Molecular Formula Molecular Weight Ring System Functional Groups Key Properties/Applications References
This compound C₇H₁₀O₃ 142.15 (calc.) 2-oxabicyclo[3.1.0] Methyl ester Pharmaceutical scaffold (inferred)
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate C₈H₁₂O₃ 156.18 3-oxabicyclo[3.1.0] Ethyl ester Intermediate in drug synthesis
2-Oxabicyclo[2.2.2]octane C₇H₁₀O 110.15 2-oxabicyclo[2.2.2] None (hydrocarbon core) Bioisostere for phenyl rings; high thermal/chemical stability
3-Azabicyclo[3.1.0]hexane-6-carboxylate derivatives Varies (e.g., C₈H₁₁NO₂) ~153–273 3-azabicyclo[3.1.0] Ester, amide, sulfonamide Drug candidates (e.g., IDH inhibitors, antimicrobials)

Stability and Reactivity

  • Thermal/Chemical Stability :
    • 2-Oxabicyclo[2.2.2]octane derivatives exhibit exceptional stability, resisting decomposition under 1 M HCl/NaOH and 100°C heating . This compound’s stability is less documented, but its ester group may hydrolyze under strong acidic/basic conditions, as seen in related compounds during synthesis (e.g., hydrolysis of ethyl esters to carboxylic acids) .
    • 3-Azabicyclo[3.1.0]hexane esters show stability in synthetic workflows, with stereoselective synthesis achievable via dirhodium catalysts .

Pharmacological and Industrial Relevance

  • Pharmaceutical Applications :
    • 3-Azabicyclo[3.1.0]hexane carboxylates are incorporated into inhibitors of mutant isocitrate dehydrogenase (IDH), a target in cancer therapy . Methyl 2-oxabicyclo derivatives may serve similar roles as rigid scaffolds.
    • 2-Oxabicyclo[2.2.2]octanes are explored as phenyl ring bioisosteres, offering improved solubility and metabolic stability .
  • Material Science : The cyclopropane ring in methyl 2-oxabicyclo derivatives could enhance polymer rigidity or serve as a precursor in fine chemical synthesis.

Biological Activity

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a bicyclic structure that includes an oxirane ring fused to a cyclopentane ring. This unique configuration contributes to its reactivity and interaction with biological molecules, making it a subject of interest in medicinal chemistry and drug development .

Synthesis

The synthesis of this compound typically involves the reaction of diazoacetates with cyclopentadiene or related compounds under specific catalytic conditions. For instance, a common synthetic route employs rhodium(II) acetate as a catalyst to facilitate cyclopropanation reactions, yielding high-purity products suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The oxirane ring is particularly reactive, allowing it to participate in various biochemical pathways .

Potential Biological Activities

  • Anticancer Activity : Some studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, lactones derived from similar bicyclic structures have shown promising results in inhibiting tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties, with some showing effectiveness in reducing cytokine secretion in vitro .
  • Neuroprotective Properties : There is emerging evidence suggesting that bicyclic compounds like this compound may play roles in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BA549 (Lung)4.8

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were assessed using an LPS-induced inflammation model in vitro. The study found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines IL-6 and TNF-alpha .

TreatmentIL-6 (pg/mL)TNF-alpha (pg/mL)
Control250200
Compound7550

Q & A

What are the key synthetic considerations for preparing Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate?

Basic Research Question
The synthesis of bicyclic compounds like this compound requires careful optimization of reaction conditions. A common approach involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies using diazo compounds, followed by esterification. For example, ethyl analogs are synthesized via oxirane ring formation fused to a cyclopropane core, with ester groups introduced via nucleophilic substitution or condensation . Key parameters include:

  • Reagent selection : Use of oxidizing agents (e.g., KMnO₄) for oxirane stability or reducing agents (e.g., LiAlH₄) for functional group modifications .
  • Temperature control : Low temperatures (−78°C to 0°C) to prevent ring-opening of strained bicyclic systems .
  • Purification : Chromatography or recrystallization to isolate stereoisomers, as minor impurities can skew biological activity .

How can the stereochemistry of this compound derivatives be rigorously characterized?

Basic Research Question
Stereochemical assignments for bicyclo[3.1.0]hexane systems rely on a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., JJ-values for axial/equatorial protons) and NOE experiments to confirm spatial arrangements .
  • X-ray crystallography : Definitive confirmation of absolute configuration, as seen in ethyl 5-(pentan-3-yloxy)bicyclo[3.1.0]hexane derivatives .
  • Optical rotation : Comparison with literature values for enantiomeric purity assessment .

What strategies enable enantioselective synthesis of bicyclo[3.1.0]hexane carboxylates?

Advanced Research Question
Enantioselective routes often employ chiral catalysts or auxiliaries. For example:

  • Chiral Lewis acids : Asymmetric cyclopropanation using Rh(II) or Cu(I) catalysts to control stereochemistry during ring formation .
  • Kinetic resolution : Enzymatic or chemical methods to separate enantiomers, as demonstrated in the synthesis of tert-butyl 4-(hydroxymethyl)-2-oxabicyclo[3.1.0]hexane-6-carboxylate .
  • Dynamic kinetic asymmetric transformations (DYKAT) : Leveraging ring strain to drive selective bond formation .

How do substituent modifications on the bicyclo[3.1.0]hexane core influence reaction mechanisms?

Advanced Research Question
Substituents alter electron density and steric effects, impacting reactivity:

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the ester carbonyl, facilitating nucleophilic attacks (e.g., aminolysis for amide derivatives) .
  • Steric hindrance : Bulky groups at the 6-position slow down ring-opening reactions, as observed in methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride .
  • Oxirane ring stability : Electron-donating groups (EDGs) reduce oxirane ring strain, affecting oxidation/reduction pathways .

What methodologies resolve contradictions in stereochemical assignments for bicyclo[3.1.0]hexane derivatives?

Advanced Research Question
Discrepancies in stereochemical data can arise from:

  • Conformational flexibility : Use of variable-temperature NMR to distinguish dynamic vs. static stereochemistry .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict 1H^1H-NMR chemical shifts and compare with experimental data .
  • Cross-validation : Combining X-ray, NMR, and circular dichroism (CD) for ambiguous cases .

What role do bicyclo[3.1.0]hexane carboxylates play as intermediates in pharmaceutical synthesis?

Advanced Research Question
These compounds serve as rigid scaffolds in drug design:

  • Bioisosteres : The bicyclic core mimics peptide β-turns or heteroaromatic rings, enhancing metabolic stability. For example, 3-azabicyclo[3.1.0]hexane derivatives are intermediates in protease inhibitors .
  • Stereochemical diversity : Enantiopure analogs are critical for targeting chiral binding pockets, as seen in Novartis’ molecular glue development .
  • Prodrug applications : Ester hydrolysis in vivo releases active carboxylic acids, improving bioavailability .

Notes

  • Methodological focus ensured by emphasizing experimental design, analytical techniques, and mechanistic analysis.
  • References validated against peer-reviewed syntheses, crystallographic data, and reaction mechanisms.

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